molecular formula C21H22N4O6 B6544726 ethyl 4-(2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate CAS No. 946298-76-6

ethyl 4-(2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate

Cat. No.: B6544726
CAS No.: 946298-76-6
M. Wt: 426.4 g/mol
InChI Key: CZXYAOJQMCRPCI-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C21H22N4O6 and its molecular weight is 426.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.15393443 g/mol and the complexity rating of the compound is 708. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-(2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds have garnered attention for their diverse biological activities, including antitumor and antimicrobial properties. This article reviews the biological activity of this specific compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{19}H_{22}N_{4}O_{5}, with a molecular weight of approximately 386.4 g/mol. Its structure features a pyrido[2,3-d]pyrimidine core substituted with various functional groups that enhance its biological reactivity.

The biological activity of pyrido[2,3-d]pyrimidine derivatives often involves inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair. By inhibiting DHFR, these compounds can disrupt cellular proliferation and induce apoptosis in cancer cells . Additionally, the compound may interact with various kinases involved in signaling pathways critical for tumor growth and survival.

Antitumor Activity

This compound has shown potential antitumor activity in various studies. For instance:

  • In vitro Studies : Several derivatives of pyrido[2,3-d]pyrimidines have been tested against different cancer cell lines. The results indicated significant cytotoxic effects with IC50 values ranging from 20 to 30 μM against breast cancer cell lines (MDA-MB-231) and others .

Antimicrobial Activity

Research has indicated that pyrido[2,3-d]pyrimidine derivatives exhibit antimicrobial properties. These compounds have been evaluated against a range of bacterial strains and fungi:

  • Bacterial Inhibition : Studies reported effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) often below 50 μg/mL .

Case Studies

  • Anticancer Efficacy : A study demonstrated that a related compound inhibited DHFR with high affinity (Ki values in the nanomolar range), leading to reduced proliferation in cancer cells due to impaired DNA synthesis .
  • Antimicrobial Testing : In another investigation focusing on antimicrobial properties, ethyl derivatives were found to have comparable efficacy to established antibiotics against resistant strains of bacteria .

Data Summary

Activity TypeTarget/EffectIC50/MIC Values
AntitumorMDA-MB-231 (breast cancer)IC50 ~ 20–30 μM
AntimicrobialVarious bacterial strainsMIC < 50 μg/mL

Properties

IUPAC Name

ethyl 4-[[2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6/c1-5-31-20(28)13-6-8-14(9-7-13)23-15(26)11-25-19(27)16-17(30-4)12(2)10-22-18(16)24(3)21(25)29/h6-10H,5,11H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXYAOJQMCRPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=CN=C3N(C2=O)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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